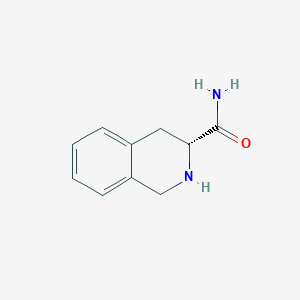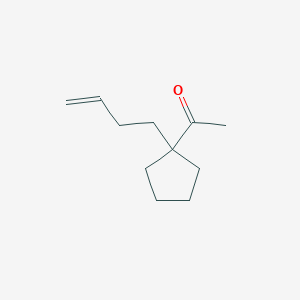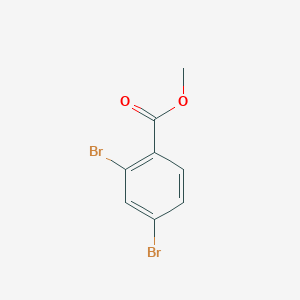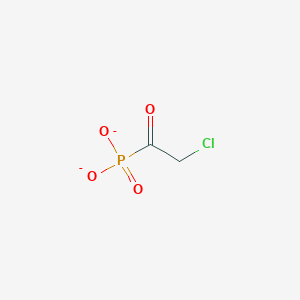
(Chloroacetyl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Chloroacetyl)phosphonic acid, also known as CAPA, is an organophosphorus compound that has gained significant attention in the scientific community due to its unique properties. It is a colorless liquid that is soluble in water and organic solvents. CAPA is widely used in various industries, including agriculture, pharmaceuticals, and manufacturing.
Wirkmechanismus
(Chloroacetyl)phosphonic acid acts as a phosphorylating agent, which means it can transfer a phosphate group to other molecules. This property makes (Chloroacetyl)phosphonic acid useful in the synthesis of peptides and nucleotides. (Chloroacetyl)phosphonic acid can also inhibit the activity of certain enzymes by phosphorylating them, leading to their inactivation.
Biochemische Und Physiologische Effekte
(Chloroacetyl)phosphonic acid has been shown to have various biochemical and physiological effects. Studies have shown that (Chloroacetyl)phosphonic acid can inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This property makes (Chloroacetyl)phosphonic acid useful in the treatment of Alzheimer's disease. (Chloroacetyl)phosphonic acid has also been shown to have antitumor activity, making it a potential candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
(Chloroacetyl)phosphonic acid has several advantages for lab experiments. It is a highly reactive compound that can be easily synthesized and purified. (Chloroacetyl)phosphonic acid is also stable under a wide range of conditions, making it useful in various experiments. However, (Chloroacetyl)phosphonic acid is highly toxic and can be dangerous if not handled properly. Therefore, it should be used with caution in the laboratory.
Zukünftige Richtungen
There are several future directions for research on (Chloroacetyl)phosphonic acid. One area of interest is the development of (Chloroacetyl)phosphonic acid-based drugs for the treatment of Alzheimer's disease and cancer. Another area of interest is the synthesis of (Chloroacetyl)phosphonic acid analogs with improved properties, such as increased stability and reduced toxicity. Additionally, further studies are needed to understand the mechanism of action of (Chloroacetyl)phosphonic acid and its effects on various biological systems.
Conclusion
In conclusion, (Chloroacetyl)phosphonic acid is a highly versatile compound with various applications in scientific research. Its unique properties make it useful in the synthesis of peptides and nucleotides, as well as in the development of drugs and agrochemicals. While (Chloroacetyl)phosphonic acid has several advantages for lab experiments, it is also highly toxic and should be handled with caution. Further research is needed to fully understand the potential of (Chloroacetyl)phosphonic acid in various fields.
Wissenschaftliche Forschungsanwendungen
(Chloroacetyl)phosphonic acid has been extensively studied for its various applications in scientific research. It is widely used as a phosphorylating agent in the synthesis of peptides and nucleotides. (Chloroacetyl)phosphonic acid has also been used as a precursor in the synthesis of phosphorus-containing drugs and agrochemicals. In addition, (Chloroacetyl)phosphonic acid is used as a reagent in the analysis of amino acids and peptides.
Eigenschaften
CAS-Nummer |
131711-04-1 |
|---|---|
Produktname |
(Chloroacetyl)phosphonic acid |
Molekularformel |
C2H2ClO4P-2 |
Molekulargewicht |
156.46 g/mol |
IUPAC-Name |
(2-chloroacetyl)phosphonic acid |
InChI |
InChI=1S/C2H4ClO4P/c3-1-2(4)8(5,6)7/h1H2,(H2,5,6,7) |
InChI-Schlüssel |
WNRQTPHCNDLIOO-UHFFFAOYSA-L |
SMILES |
C(C(=O)P(=O)(O)O)Cl |
Kanonische SMILES |
C(C(=O)P(=O)([O-])[O-])Cl |
Synonyme |
chloroacetylphosphonate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



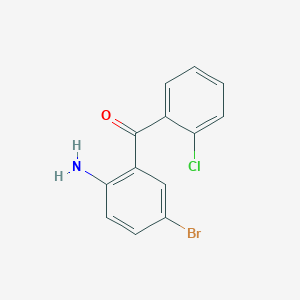
![2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile](/img/structure/B138814.png)
![8-[(S)-Hydroxy[4-benzyloxyphenyl]methyl]-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid Ethyl Ester](/img/structure/B138816.png)
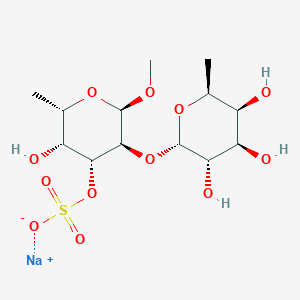
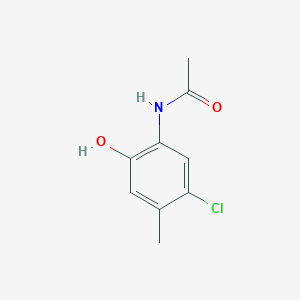
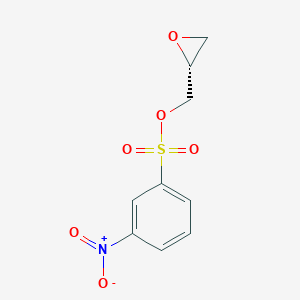
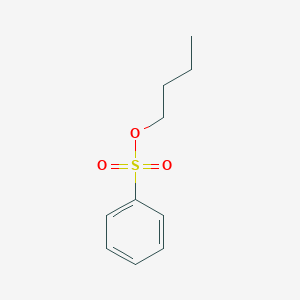
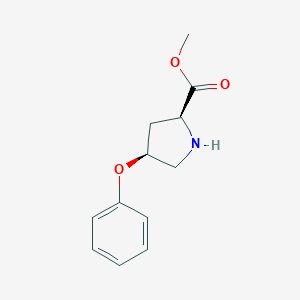
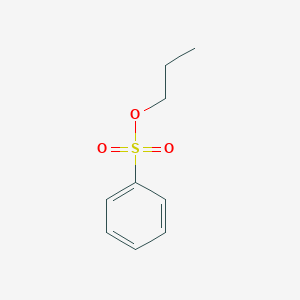
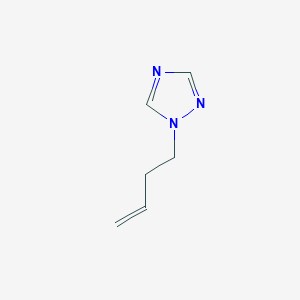
![1-[3-(3-Azidophenyl)propyl]-4-(2-benzhydryloxyethyl)piperazine](/img/structure/B138841.png)
